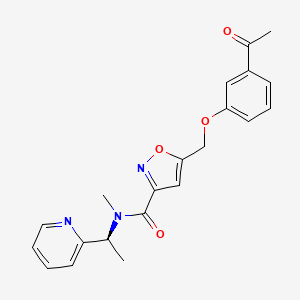
Momipp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MOMIPP is synthesized through a series of chemical reactions involving indole and pyridine derivatives. The synthesis typically involves the condensation of 6-methoxy-2-methylindole with 4-pyridinecarboxaldehyde in the presence of a base, followed by further chemical modifications to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
MOMIPP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
MOMIPP has several scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and interactions.
Biology: Investigated for its effects on cell viability and apoptosis in cancer cells.
Medicine: Potential therapeutic agent for treating glioblastoma and other cancers.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
MOMIPP exerts its effects by targeting the colchicine binding site on β-tubulin, a protein involved in microtubule formation. By binding to this site, this compound disrupts microtubule dynamics, leading to mitotic arrest and cell death. This mechanism involves the activation of caspases, which are enzymes that play a key role in apoptosis (programmed cell death). Additionally, this compound activates the JNK1/2 stress kinase pathway, resulting in phosphorylation of proteins such as c-Jun, Bcl-2, and Bcl-xL .
Comparison with Similar Compounds
Similar Compounds
MOPIPP: A non-cytotoxic analog of MOMIPP that does not activate the JNK1/2 pathway.
Colchicine: Another microtubule disruptor that binds to the same site on β-tubulin.
Paclitaxel: A microtubule-stabilizing agent that has a different mechanism of action compared to this compound
Uniqueness of this compound
This compound is unique due to its ability to penetrate the blood-brain barrier and selectively target cancer cells without significantly affecting normal cells. This makes it a promising candidate for treating brain tumors and other cancers with minimal side effects .
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(E)-3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H16N2O2/c1-12-15(4-6-18(21)13-7-9-19-10-8-13)16-11-14(22-2)3-5-17(16)20-12/h3-11,20H,1-2H3/b6-4+ |
InChI Key |
UPJCYXIOWHZRLU-GQCTYLIASA-N |
SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C=CC(=O)C3=CC=NC=C3 |
Isomeric SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)/C=C/C(=O)C3=CC=NC=C3 |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C=CC(=O)C3=CC=NC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MOMIPP; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



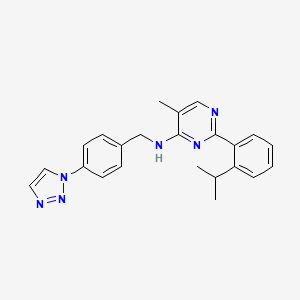
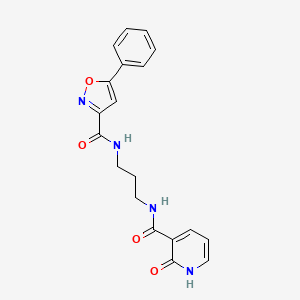
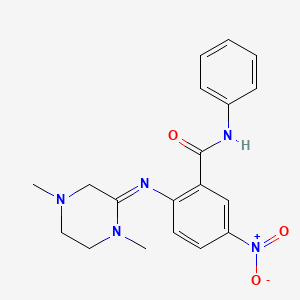

![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)
![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)
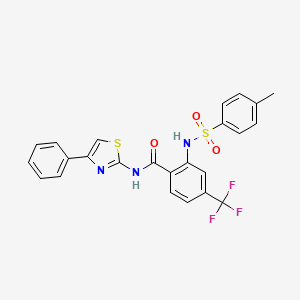

![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)
